molecular formula C6H4Br3N B8479038 Pyridine, 3-bromo-2-(dibromomethyl)- CAS No. 865449-17-8

Pyridine, 3-bromo-2-(dibromomethyl)-

Cat. No.: B8479038
CAS No.: 865449-17-8
M. Wt: 329.81 g/mol
InChI Key: CLMUDUURKHDMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 3-bromo-2-(dibromomethyl)- is a halogenated pyridine derivative with the molecular formula C6H4Br3N and a molecular weight of 329.81 g/mol . This compound is characterized by the presence of three bromine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-bromo-2-(dibromomethyl)- typically involves the bromination of 2-methylpyridine. The process includes the following steps:

    Bromination of 2-methylpyridine: The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain pure Pyridine, 3-bromo-2-(dibromomethyl)-.

Industrial Production Methods: Industrial production of Pyridine, 3-bromo-2-(dibromomethyl)- follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-bromo-2-(dibromomethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution products: Various substituted pyridines depending on the nucleophile used.

    Oxidized products: Pyridine N-oxides or other oxidized derivatives.

    Reduced products: Debrominated pyridines.

Scientific Research Applications

Pyridine, 3-bromo-2-(dibromomethyl)- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 3-bromo-2-(dibromomethyl)- involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The pathways involved include:

Comparison with Similar Compounds

    2-Bromo-3-dibromomethyl-pyridine: Similar structure but with different bromine atom positions.

    3-Bromo-2-chloromethyl-pyridine: Contains a chlorine atom instead of a bromine atom at the 2-position.

    3-Bromo-2-methyl-pyridine: Lacks the additional bromine atoms at the 2-position.

Uniqueness: Pyridine, 3-bromo-2-(dibromomethyl)- is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted chemical syntheses and research applications .

Properties

CAS No.

865449-17-8

Molecular Formula

C6H4Br3N

Molecular Weight

329.81 g/mol

IUPAC Name

3-bromo-2-(dibromomethyl)pyridine

InChI

InChI=1S/C6H4Br3N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H

InChI Key

CLMUDUURKHDMRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(Br)Br)Br

Origin of Product

United States

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